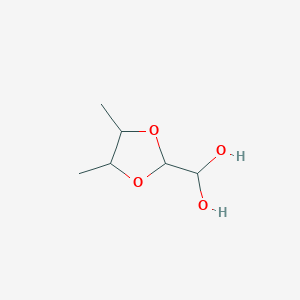
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid is a complex organic compound with the molecular formula C17H17N3O6It is often used as a building block for the synthesis of targeted protein degraders and other pharmaceutical compounds .
準備方法
The synthesis of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves several steps. One common method includes the reaction of 2,6-dioxopiperidine with isoindoline-1,3-dione derivatives under specific conditions. The reaction typically requires the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine (TEA). The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .
Industrial production methods often involve optimizing the reaction conditions to increase yield and purity. This may include the use of advanced purification techniques such as column chromatography and recrystallization .
化学反応の分析
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) and methanol, as well as catalysts like palladium on carbon (Pd/C). The major products formed from these reactions depend on the specific reagents and conditions used .
科学的研究の応用
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and targeted protein degraders.
Biology: The compound is utilized in the study of protein-protein interactions and the development of novel therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
作用機序
The mechanism of action of 4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins, leading to their degradation or inhibition. This interaction is often mediated through the formation of a complex with E3 ligase, which facilitates the ubiquitination and subsequent proteasomal degradation of the target protein .
類似化合物との比較
4-((2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)amino)butanoic acid can be compared with other similar compounds such as:
Thalidomide: Known for its immunomodulatory and anti-inflammatory properties.
Pomalidomide: A derivative of thalidomide with enhanced potency and efficacy.
Lenalidomide: Another thalidomide derivative used in the treatment of multiple myeloma and other cancers.
The uniqueness of this compound lies in its specific structural features and its ability to serve as a versatile building block for the synthesis of targeted protein degraders and other therapeutic agents .
特性
分子式 |
C17H19N3O5 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
4-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]butanoic acid |
InChI |
InChI=1S/C17H19N3O5/c21-14-7-6-13(16(24)19-14)20-9-11-10(17(20)25)3-1-4-12(11)18-8-2-5-15(22)23/h1,3-4,13,18H,2,5-9H2,(H,22,23)(H,19,21,24) |
InChIキー |
VLCARYCTBKNSFG-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


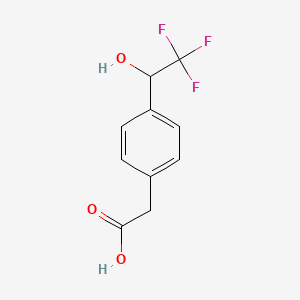

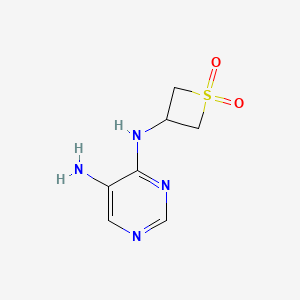
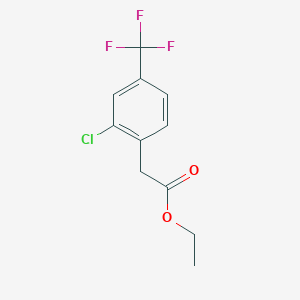
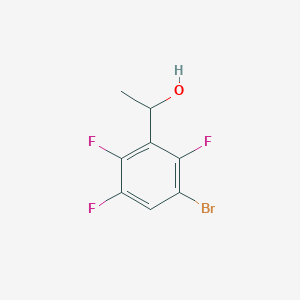
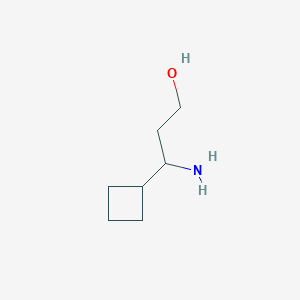
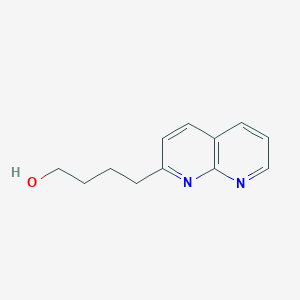
![Spiro[3H-indole-3,4'-piperidine]-1'-carboxylic acid, 1,2-dihydro-2-oxo-1-(phenylmethyl)-, 1,1-dimethylethyl ester](/img/structure/B12962122.png)
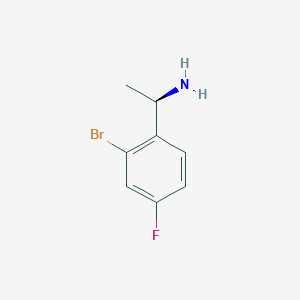

![2-Fluoro-1H-benzo[d]imidazol-7-amine](/img/structure/B12962152.png)

